Silane, (1,1-dimethylethyl)diphenyl(2-propynyloxy)-

Übersicht

Beschreibung

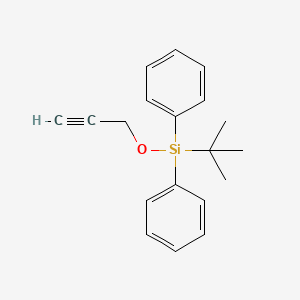

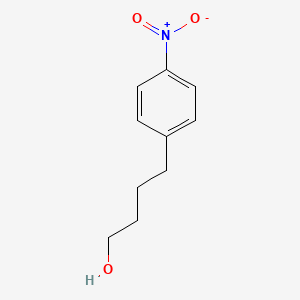

“Silane, (1,1-dimethylethyl)diphenyl(2-propynyloxy)-” is a chemical compound with the molecular formula C19H22OSi . It is also known by other names such as “tert-butyl-diphenyl-prop-2-ynoxysilane” and "Prop-2-yn-1-yl tert-butyldiphenylsilyl ether" . This compound is used for industrial purposes .

Molecular Structure Analysis

The molecular structure of “Silane, (1,1-dimethylethyl)diphenyl(2-propynyloxy)-” is represented by the formula C19H22OSi . The molecular weight of this compound is 294.463 .Wissenschaftliche Forschungsanwendungen

Polymerization Processes

The silane-ene and silane-acrylate polymerization processes represent a promising chemistry due to their high reactivity and low oxygen sensitivity. Silanes exhibit significant potential in achieving 100% conversion rates for acrylates and notable rates for silane itself, leading to the production of tack-free polymers unaffected by oxygen. This chemistry opens new avenues in developing advanced polymeric materials with unique properties, such as enhanced durability and resistance to environmental factors (El-Roz et al., 2008).

Sensor Applications

Novel silane compounds, such as polysilane-dansyl graft copolymers, demonstrate significant promise in sensor applications. These complex fluorescent nanocomposites combine the optical properties of chromophores with silicon quantum dots, resulting in strong emission signals. Such materials are potent candidates for multichannel detection systems, particularly in biological environments, where their sensing capabilities towards specific cations have been successfully validated (Chibac et al., 2017).

Surface Coating Compositions

Silane compounds, upon reaction with mono-oxiranes, lead to products with a broad range of properties and industrial uses. These reactions produce materials that can either be water-soluble or suitable for preparing surface-coating compositions. The resulting tough films from these compositions exhibit excellent adhesion properties, highlighting silane's versatility in enhancing surface coatings for various applications (Emblem, 2007).

Lithium-ion Batteries

Phenyl tris-2-methoxydiethoxy silane serves as an effective additive in PC-based electrolytes for lithium-ion batteries with graphite anodes. It aids in suppressing the co-intercalation of PC by forming a cross-polymerized network on the graphite surface, thereby enhancing the electrochemical performance of the batteries. This functionality underscores the potential of silane derivatives in improving lithium-ion battery technologies (Xia et al., 2008).

Novel Silane Compounds in Electrolytes

Utilizing novel silane compounds as non-aqueous electrolyte solvents in lithium-ion batteries demonstrates enhanced stability and high lithium-ion conductivities. These compounds dissolve various lithium salts effectively, indicating a significant potential for silane-based electrolytes in next-generation energy storage solutions (Amine et al., 2006).

Safety and Hazards

In terms of safety and hazards, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . If inhaled, move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes . If swallowed, never give anything by mouth to an unconscious person, rinse mouth with water, and consult a physician .

Eigenschaften

IUPAC Name |

tert-butyl-diphenyl-prop-2-ynoxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22OSi/c1-5-16-20-21(19(2,3)4,17-12-8-6-9-13-17)18-14-10-7-11-15-18/h1,6-15H,16H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCIMVIXBNIWHMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346184 | |

| Record name | Silane, (1,1-dimethylethyl)diphenyl(2-propynyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88159-06-2 | |

| Record name | Silane, (1,1-dimethylethyl)diphenyl(2-propynyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

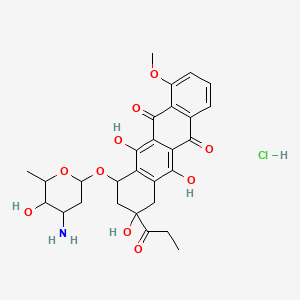

![2,3-dihydroxypropyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate](/img/structure/B1594008.png)